Decahydroquinoline, 2-methyl

Descripción general

Descripción

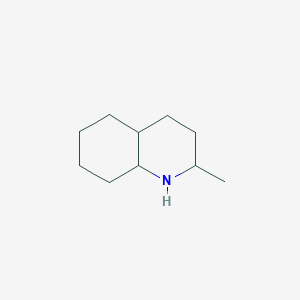

Decahydroquinoline, 2-methyl is a saturated heterocyclic compound with the molecular formula C10H19N. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, and a methyl group is attached to the second carbon atom. This compound is known for its structural rigidity and is found in various natural products, including alkaloids isolated from poison frogs and marine organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline, 2-methyl can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 2-methylquinoline over a platinum catalyst under high pressure and temperature conditions yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .

Análisis De Reacciones Químicas

Catalytic Hydrogenation

2-Methyldecahydroquinoline is both a product and intermediate in hydrogenation reactions. Key findings include:

Hydrogenation of Quinoline Derivatives

-

Substrate : Methyl-substituted quinolines (e.g., 2-methylquinoline)

-

Catalyst : Adams’ platinum oxide (PtO₂) in glacial acetic acid

-

Conditions : High pressure (1,000–2,000 psi), 20–70°C

-

Products :

-

Primary Step : Formation of 1,2,3,4-tetrahydroquinoline derivatives.

-

Secondary Step : Further hydrogenation to decahydroquinolines (cis/trans isomers).

-

-

Kinetics :

-

Rate of hydrogenation to tetrahydro derivatives: 0.94 (relative to quinoline = 1.00).

-

Rate of hydrogenation to decahydro derivatives: 1.31 (relative to quinoline = 1.00).

-

-

Substituent Effects : Methyl groups at the 2-position accelerate decahydroquinoline formation compared to unsubstituted quinoline .

Stereochemical Outcomes

-

cis/trans Selectivity : Dependent on reaction medium (e.g., HCl-containing ethanol favors cis-decahydroquinoline) .

Nucleophilic Substitution Reactions

2-Methyldecahydroquinoline participates in alkylation and condensation reactions:

Formation of N,N-Bis-Substituted Imidazolin-2-thiones

-

Reactants :

-

Imidazolin-2-thione

-

Formaldehyde (CH₂O)

-

-

Conditions : Polar solvents (ethanol, dioxane) at 50–60°C.

-

Product : N,N-bis-(2-methyldecahydroquinolyl)imidazolin-2-thione.

-

Key Data :

Reactant Ratio (mol) Solvent Temp (°C) Yield (%) 1:2:2 (thione:amine:CH₂O) Dioxane 55–60 92.5 1:2:2 Ethanol 50–60 86.0

N-Methylation

N-Methylation is observed in biological systems, particularly in poison frog alkaloids:

Biosynthetic Methylation

-

Source : Found in skin extracts of Ameerega frogs.

-

Reaction : Methylation at the nitrogen atom.

-

Mechanism : Likely enzymatic N-methylation via S-adenosylmethionine (SAM).

-

Products : N-Methyl-2,5-disubstituted decahydroquinolines (e.g., cis-257A) .

Reductive Cleavage and Functionalization

In syntheses of decahydroquinoline alkaloids:

Reductive Cleavage of Carbamates

-

Substrate : Methyl carbamate derivatives of 2-methyldecahydroquinoline.

-

Reagents : TMSI (trimethylsilyl iodide) in CHCl₃/MeCN.

-

Conditions : 50–80°C.

Mechanistic Insights

-

Hydrogenation : Proceeds via associative adsorption of hydrogen on Pt surfaces, with acid media enhancing substrate adsorption .

-

Alkylation : Follows an SN2 mechanism, with the secondary amine acting as a nucleophile .

Industrial and Biological Relevance

Aplicaciones Científicas De Investigación

Decahydroquinoline and its derivatives exhibit a wide range of applications, particularly in the pharmaceutical field, due to their analgesic, diuretic, and anti-parasitic properties . Specifically, 2-methyl decahydroquinoline derivatives have demonstrated potential as analgesic agonists .

Pharmaceutical Applications

Analgesics Decahydroquinoline compounds, including 2-methyl derivatives, have shown efficacy as analgesic agonists, producing opiate-like analgesia in mammals . These compounds demonstrate their analgesic activity in standard assays such as the mouse-writhing test and the rat tail jerk assay . The hydrochloride salt of cis-dl-1-methyl-3a-(m-methoxyphenyl)-1,2,3,3a,4,5,6,7,7a,8-decahydroisoquinoline exhibits opiate-like analgesic activity at dose levels from 2-20 mg/kg subcutaneously and orally . These compounds can be administered parenterally or orally to produce analgesia in mammals .

Medical compositions and uses Pharmaceutical compositions containing decahydroquinoline derivatives can be formulated into tablets, dragees, capsules, granules, suppositories, creams, ointments, gels, injectable solutions or suspensions, and aerosols . These compositions have a strong affinity for opiate receptors, especially kappa receptors, and possess central analgesic, diuretic, anti-arrhythmic, anti-ischemic, and hypotensive properties . Furthermore, they exhibit anti-parasitic and anti-paludal properties .

Decahydroquinoline derivatives are useful for relieving pain of various origins, including muscular, articular, and nervous pain . They are also effective in treating toothaches, migraines, shingles, intense pains resistant to peripheral analgesics (such as those during neoplasia), pancreatitis, nephretic or biliary colics, and post-operative and post-traumatic pains . Additionally, they can be used in treating cerebral insufficiency of ischemic origin, disorders of memory and attention, and malaria . The method of relieving pain in warm-blooded animals involves administering an analgesically effective amount of at least one decahydroquinoline compound or its non-toxic, pharmaceutically acceptable acid addition or quaternary ammonium salts . The compounds can be administered orally, rectally, parenterally, or topically to the skin and mucous membranes, with a usual active dose of 0.66 to 13.33 mg/kg, depending on the condition, specific compound, and administration method .

Synthesis and study tools Decahydroquinoline derivatives such as cis-211A and 6-epi-211A can be applied as tools for studying the brain and nervous system . The total synthesis of decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A has been achieved in 16 steps with a 38% overall yield .

Further research

Mecanismo De Acción

The mechanism of action of decahydroquinoline, 2-methyl involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The specific pathways and targets depend on the functional groups attached to the decahydroquinoline core. For example, certain derivatives may inhibit enzyme activity by binding to the active site, while others may act as receptor agonists or antagonists .

Comparación Con Compuestos Similares

Decahydroquinoline: The parent compound without the methyl group.

2,5-Disubstituted Decahydroquinolines: Found in poison frogs and ants.

Lepadin Alkaloids: Marine-derived alkaloids with additional oxygenation and long side chains.

Uniqueness: Decahydroquinoline, 2-methyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Decahydroquinoline, 2-methyl (also known as 2-Methyl-decahydroquinoline) is a bicyclic organic compound belonging to the family of decahydroquinolines, which are saturated nitrogen-containing heterocycles. This compound has garnered attention for its significant biological activities, including interactions with various biochemical pathways and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₉N

- Molecular Weight : 153.26 g/mol

- Structure : The compound features a fully hydrogenated quinoline ring system with a methyl group at the second position, influencing its chemical reactivity and biological interactions.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that decahydroquinoline derivatives, including 2-methyl, act as noncompetitive blockers of nicotinic acetylcholine receptors (nAChRs). This interaction has been observed in studies involving pheochromocytoma PC12 cells, where these compounds inhibit carbamylcholine-elicited sodium flux, suggesting a potential role in modulating neurotransmission.

- Cellular Effects : The compound enhances the desensitization of nAChR channels, which could have implications for neurological research and therapeutic applications targeting cholinergic signaling pathways.

Antimicrobial and Anticancer Properties

Decahydroquinoline derivatives have been investigated for their antimicrobial and anticancer activities. Preliminary studies suggest that these compounds may exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of decahydroquinoline showed promising antimicrobial effects against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Cytotoxicity in Cancer Models : In vitro studies on human cancer cell lines revealed that certain decahydroquinoline derivatives induce apoptosis, potentially through the activation of caspase pathways. This suggests their utility in developing new anticancer agents .

Applications in Scientific Research

This compound serves multiple roles across various scientific fields:

- Chemistry : It is used as a building block for synthesizing complex organic molecules.

- Biology : The compound aids in studying biological pathways and enzyme interactions due to its ability to modulate receptor activity.

- Medicine : Its derivatives are being explored for pharmacological applications, particularly in treating neurological disorders and cancer.

Summary Table of Biological Activities

| Activity Type | Biological Effect | Mechanism of Action |

|---|---|---|

| Nicotinic Receptor Blockade | Inhibition of sodium flux in PC12 cells | Noncompetitive blockade of nAChRs |

| Antimicrobial | Significant activity against bacterial strains | Disruption of cell membranes |

| Cytotoxicity | Induction of apoptosis in cancer cells | Activation of caspase pathways |

Propiedades

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRLSRUBXMUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20717-43-5 | |

| Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.